An In-depth Technical Guide to Diphenyllead Dichloride: Chemical Properties, Structure, and Synthetic Protocols
An In-depth Technical Guide to Diphenyllead Dichloride: Chemical Properties, Structure, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Organolead Chemistry
Organolead compounds, characterized by a direct carbon-lead bond, occupy a unique and historically significant niche in the field of organometallic chemistry.[1][2] While the toxicity of lead compounds has curtailed their widespread use, their distinct reactivity continues to be of interest in specialized synthetic applications.[1] Among these, diphenyllead dichloride (Ph₂PbCl₂) serves as a key intermediate and precursor for the synthesis of other organolead derivatives. This guide provides a comprehensive technical overview of the chemical properties, structure, and handling of diphenyllead dichloride, with a focus on providing actionable insights for researchers in synthetic chemistry and drug development. Although organolead compounds are not typically considered for direct therapeutic use due to their inherent toxicity, understanding their chemistry is valuable for the synthesis of complex organic molecules that may possess biological activity.[3]
Molecular Structure and Chemical Properties
Diphenyllead dichloride is a white crystalline solid at room temperature.[4] The central lead atom is in the +4 oxidation state, forming covalent bonds with two phenyl groups and two chlorine atoms.
Structural Characteristics
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IUPAC Name: Dichloro(diphenyl)plumbane[5]
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CAS Number: 2117-69-3[5]
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Molecular Formula: C₁₂H₁₀Cl₂Pb[5]
Physicochemical Properties
A summary of the key physicochemical properties of diphenyllead dichloride is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 432.31 g/mol | [5] |
| Melting Point | Decomposes | [5] |
| Solubility | Insoluble in water. Soluble in organic solvents like benzene. | [6] |
| Appearance | White crystalline solid | [4] |
Spectroscopic Characterization
The characterization of diphenyllead dichloride relies on a combination of spectroscopic techniques. While a comprehensive public database of its spectra is limited, the expected spectral features can be predicted based on its structure and data from related compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the phenyl protons. The integration of these signals would correspond to 10 protons.
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¹³C NMR: The carbon NMR spectrum will display signals for the phenyl carbons. The carbon attached directly to the lead atom (ipso-carbon) will have a characteristic chemical shift, and its coupling to the ²⁰⁷Pb nucleus (a spin-1/2 nucleus with a natural abundance of 22.1%) would result in satellite peaks.
-
-
Vibrational Spectroscopy (IR and Raman):
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The infrared (IR) and Raman spectra will be dominated by the vibrational modes of the phenyl rings. Characteristic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[7]
-
The Pb-C and Pb-Cl stretching and bending vibrations will appear in the far-infrared and low-frequency Raman regions.
-
-
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak [M]⁺, although it may be weak due to the lability of the C-Pb bond.
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The fragmentation pattern would be characterized by the loss of phenyl and chloride radicals.[4][8] The isotopic pattern of lead (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb) would be a key feature in identifying lead-containing fragments.
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Experimental Protocols
Caution: Diphenyllead dichloride is a highly toxic compound. All handling and synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Synthesis of Diphenyllead Dichloride
A common method for the preparation of diphenyllead dichloride involves the reaction of tetraphenyllead with hydrogen chloride.[9]
Reaction:
(C₆H₅)₄Pb + 2 HCl → (C₆H₅)₂PbCl₂ + 2 C₆H₆
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of diphenyllead dichloride.
Step-by-Step Protocol:
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Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve tetraphenyllead in anhydrous benzene.
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Reaction: Bubble dry hydrogen chloride gas through the stirred solution at room temperature. The reaction is typically exothermic.
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Monitoring: Monitor the progress of the reaction by a suitable method, such as thin-layer chromatography (TLC), to observe the consumption of the starting material.
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Isolation: Upon completion of the reaction, the diphenyllead dichloride will precipitate out of the solution. Collect the white solid by filtration.
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Washing: Wash the collected solid with small portions of cold benzene to remove any unreacted starting material and benzene formed as a byproduct.
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Drying: Dry the product under vacuum to remove residual solvent.
-
Purification (Optional): For higher purity, the diphenyllead dichloride can be recrystallized from hot benzene.
Reactivity and Applications in Synthesis
The chemistry of diphenyllead dichloride is dominated by the reactivity of the Pb-Cl and Pb-C bonds.
Reactions at the Pb-Cl Bond
The chloride ligands can be substituted by other nucleophiles. For instance, reaction with organolithium or Grignard reagents can lead to the formation of tetraorganolead compounds.[10]
(C₆H₅)₂PbCl₂ + 2 R-Li → (C₆H₅)₂PbR₂ + 2 LiCl
Reactions Involving the Pb-C Bond
The phenyl groups can be cleaved under certain conditions. The weak C-Pb bond allows for transmetalation reactions, where the phenyl group is transferred to another metal.[2] This reactivity has been explored in cross-coupling reactions, although the use of less toxic organometallic reagents (e.g., organoboron or organotin compounds) is now more common.
Potential Relevance to Drug Development
While the direct application of organolead compounds in pharmaceuticals is precluded by their toxicity, their unique reactivity can be harnessed in the synthesis of complex organic molecules. For instance, organolead triacetates have been used as reagents for electrophilic arylation to create sterically hindered structures, which can be relevant in the synthesis of bioactive natural products or their analogues.[11] The development of catalytic methods that could potentially use lead compounds in trace amounts is an area of academic interest, although practical applications in pharmaceutical manufacturing are limited due to stringent regulations regarding heavy metal contamination. The primary relevance for drug development professionals lies in understanding the potential for lead contamination in synthetic routes and the toxicological profile of such impurities.[3]
Safety and Toxicology
Diphenyllead dichloride is a hazardous substance and must be handled with extreme caution. It is harmful if swallowed or inhaled and is suspected of causing reproductive toxicity.[4] Organolead compounds, in general, are neurotoxins.[7] The toxicity of organolead compounds is a critical consideration in any synthetic application and necessitates rigorous safety protocols and waste disposal procedures.
Conclusion
Diphenyllead dichloride is a foundational organolead compound with well-defined, albeit hazardous, chemical properties. For researchers in synthetic chemistry, it offers a pathway to a range of other organolead derivatives and can serve as a reagent in specific synthetic transformations. For professionals in drug development, an understanding of its chemistry is primarily important from a safety, toxicology, and impurity profiling perspective. The protocols and data presented in this guide are intended to provide a solid foundation for the safe and effective handling and utilization of this compound in a research setting.
References
- Balachandran, V., & Karunathan, R. (2012). Vibrational spectra, Ab-initio, DFT calculations, PDD, Vibrational assignment. Elixir Vib. Spec., 48, 9663-9668.
-
Chemeurope.com. (n.d.). Organolead compound. Retrieved from [Link]
-
Wikipedia. (2023). Organolead chemistry. Retrieved from [Link]
- Pinkerton, A. A., & Schwarzenbach, D. (1982). A parmagnetic nuclear magnetic resonance study of the lanthanide complexes [Ln(S2PMe2)4]–. Determination of phosphorus hyperfine coupling and solution structures. Journal of the Chemical Society, Dalton Transactions, (7), 1309-1315.
- Allen, D. W., & Ashford, J. S. (1982). The chemistry of heteroarylphosphorus compounds. Part 15. Phosphorus-31 nuclear magnetic resonance studies of the donor properties of heteroarylphosphines towards selenium and platinum(II). Journal of the Chemical Society, Dalton Transactions, (3), 461-464.
- Gilman, H., & Robinson, J. D. (1929). THE PREPARATION OF TRIPHENYL LEAD CHLORIDE AND DIPHENYL LEAD DICHLORIDE. Journal of the American Chemical Society, 51(10), 3112-3114.
-
PubChem. (n.d.). Diphenyllead dichloride. Retrieved from [Link]
-
Chemguide. (n.d.). MASS SPECTRA - FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]
-
DTIC. (1962). THE INFRARED SPECTRA AND VIBRATIONAL ASSIGNMENTS FOR SOME ORGANOMETALLIC COMPOUNDS. Retrieved from [Link]
- Appraisal of the Impact of Applying Organometallic Compounds in Cancer Therapy. (2023). Asian Journal of Chemistry, 35(11), 2631-2638.
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
- Hornillos, V., Giannerini, M., Vila, C., Fañanás-Mastral, M., & Feringa, B. L. (2013). Catalytic direct cross-coupling of organolithium compounds with aryl chlorides. Organic letters, 15(19), 5114-5117.
-
Azolifences.com. (2024). Organometallics for Drug Delivery and Drug Discovery Applications. Retrieved from [Link]
-
PubChem. (n.d.). Diphenyllead dichloride. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shift (δ/ppm) of H2L and its complexes with R2SnCl2. Retrieved from [Link]
- Li, J. J., & Johnson, D. S. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Molecules, 29(1), 23.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
University of Manchester. (n.d.). CCDC 1482235: Experimental Crystal Structure Determination. Retrieved from [Link]
-
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
Wikipedia. (2023). Organolithium reagent. Retrieved from [Link]
-
AZoLifeSciences. (2024). Organometallics for Drug Delivery and Drug Discovery Applications. Retrieved from [Link]
- Uhlmann, C., Feuerstein, T. J., Seifert, T. P., Jung, A. P., Gamer, M. T., Köppe, R., ... & Roesky, P. W. (2015). Luminescent early-late-hetero-tetranuclear group IV–Au (i) bisamidinate complexes. Dalton Transactions, 44(35), 15696-15702.
-
LibreTexts Chemistry. (2023). Infrared: Interpretation. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
OMICS International. (n.d.). Medicinal-chemistry-applications. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
- Marković, V., & Joksović, M. D. (2022). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Molecules, 27(18), 5898.
-
LibreTexts Chemistry. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
SlideShare. (n.d.). Organolithium Compounds and Reactions. Retrieved from [Link]
-
NIST. (n.d.). Lead chloride, triphenyl-. Retrieved from [Link]
-
American Institute of Chemists. (n.d.). VIBRATIONAL SPECTROSCOPIC & MOLECULAR DOCKING STUDIES OF 2,6-DICHLOROBENZYL ALCOHOL. Retrieved from [Link]
-
Wikipedia. (2023). Lead(II) chloride. Retrieved from [Link]
-
WebElements. (n.d.). Lead: lead dichloride. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2-Dichlorobenzene-d4 - Optional[13C NMR] - Spectrum. Retrieved from [Link]
Sources
- 1. Organolead_compound [chemeurope.com]
- 2. Organolead chemistry - Wikipedia [en.wikipedia.org]
- 3. jaoc.samipubco.com [jaoc.samipubco.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diphenyllead dichloride | C12H10Cl2Pb | CID 75032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The chemistry of heteroarylphosphorus compounds. Part 15. Phosphorus-31 nuclear magnetic resonance studies of the donor properties of heteroarylphosphines towards selenium and platinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. elixirpublishers.com [elixirpublishers.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lead(II) chloride - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
